Flurbiprofen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.27e-05 M

2.49e-02 g/L

Synonyms

Canonical SMILES

Investigating Pain Mechanisms

Flurbiprofen's ability to inhibit prostaglandin synthesis, a key contributor to pain and inflammation, makes it a valuable tool for researchers studying pain mechanisms. By observing how Flurbiprofen affects pain perception in various models, scientists can gain insights into the physiological processes underlying different types of pain. For instance, studies have employed Flurbiprofen to investigate neuropathic pain, a chronic condition characterized by nerve damage.

Studying Anti-Cancer Properties

Emerging research suggests Flurbiprofen might possess anti-cancer properties. Studies have explored its potential to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines []. While the mechanisms underlying these effects are still under investigation, Flurbiprofen's ability to target specific signaling pathways involved in cancer development is a promising avenue for further research.

Examining Effects on Bone Healing

Flurbiprofen's anti-inflammatory properties have prompted investigations into its potential impact on bone healing. Some studies suggest that Flurbiprofen might influence bone formation and remodeling processes []. However, the findings in this area are mixed, and more research is needed to determine the precise role of Flurbiprofen in bone healing and its potential therapeutic applications.

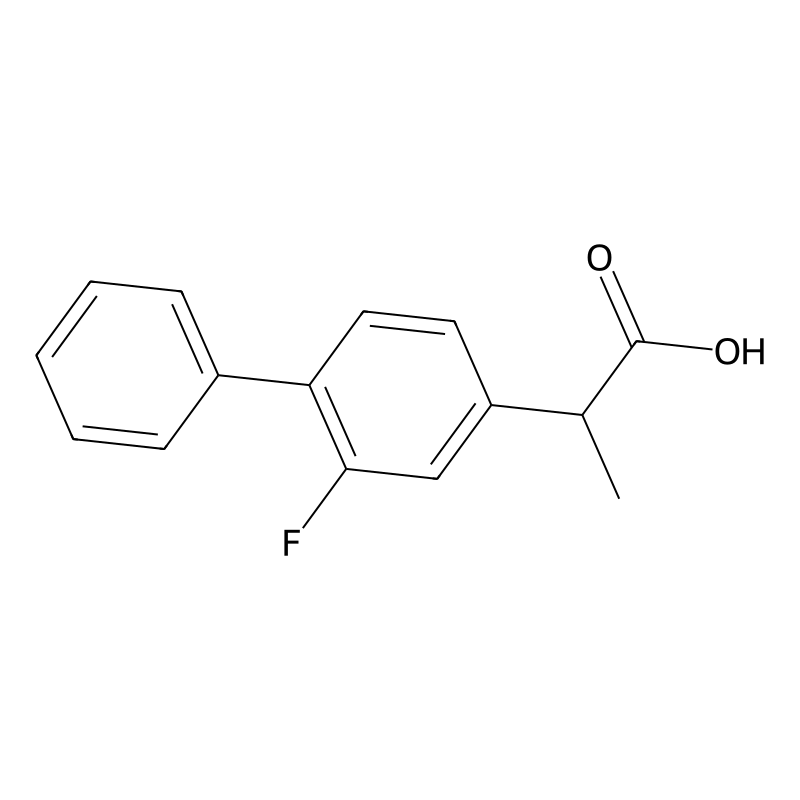

Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. Its chemical formula is C₁₅H₁₃F O₂, and it is classified as a propionic acid derivative. Flurbiprofen exhibits structural characteristics that include a biphenyl moiety with a fluoro group, which contributes to its biological activity. The compound is commonly marketed under various brand names, including Ansaid and Flurbiprofenum .

- Gomberg-Bachmann Reaction: This reaction involves diazotization of an amino group followed by coupling with benzene to yield flurbiprofen .

- Nucleophilic Substitution: The introduction of cyano groups through nucleophilic substitution reactions enhances the compound's reactivity and helps in its synthesis .

Flurbiprofen exhibits anti-inflammatory, analgesic, and antipyretic effects. Its primary action is through the inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain . Flurbiprofen has also been studied for its effects on various biological systems, including its interactions with proteins and potential impacts on cellular signaling pathways.

In addition to its primary pharmacological effects, flurbiprofen has been noted for gastrointestinal side effects, such as peptic ulceration and gastrointestinal bleeding, common among NSAIDs .

Flurbiprofen can be synthesized through multiple pathways:

- Starting Materials: The synthesis often begins with 4-biphenylyl acetic acid derivatives.

- Reagents: Key reagents include diethyl carbonate and sodium ethoxide, which facilitate the formation of intermediate compounds.

- Hydrolysis: Hydrolysis steps convert intermediates into flurbiprofen through either acidic or alkaline conditions.

- Hydrogenation: Some synthetic routes involve hydrogenation steps to achieve the desired functional groups .

Flurbiprofen is primarily used in clinical settings for:

- Pain Management: Effective in treating mild to moderate pain.

- Anti-inflammatory Treatment: Used for conditions like arthritis and other inflammatory disorders.

- Postoperative Pain Relief: Commonly prescribed following surgical procedures to manage pain .

Flurbiprofen interacts with various biological systems, notably through:

- Cytochrome P450 Metabolism: The drug is extensively metabolized by cytochrome P450 2C9, leading to the formation of metabolites such as 4'-hydroxy-flurbiprofen, which has reduced anti-inflammatory activity .

- Drug Interactions: Flurbiprofen may interact with other medications, particularly other NSAIDs and anticoagulants, increasing the risk of adverse effects such as gastrointestinal bleeding .

Flurbiprofen belongs to a class of compounds known as propionic acid derivatives. Similar compounds include:

- Ibuprofen: Shares similar anti-inflammatory properties but has different pharmacokinetics and side effect profiles.

- Naproxen: Another NSAID that offers longer-lasting effects but may have a higher risk of gastrointestinal side effects.

- Ketoprofen: Similar in action but may be more potent in certain inflammatory conditions.

Comparison TableCompound Chemical Formula Primary Use Unique Features Flurbiprofen C₁₅H₁₃F O₂ Pain relief & inflammation Unique biphenyl structure Ibuprofen C₁₃H₁₈O₂ Pain relief & inflammation More widely used; lower GI toxicity Naproxen C₁₄H₁₄O₃ Pain relief & inflammation Longer half-life; more potent Ketoprofen C₁₄H₁₄O₂ Pain relief & inflammation Potent anti-inflammatory effects

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Flurbiprofen | C₁₅H₁₃F O₂ | Pain relief & inflammation | Unique biphenyl structure |

| Ibuprofen | C₁₃H₁₈O₂ | Pain relief & inflammation | More widely used; lower GI toxicity |

| Naproxen | C₁₄H₁₄O₃ | Pain relief & inflammation | Longer half-life; more potent |

| Ketoprofen | C₁₄H₁₄O₂ | Pain relief & inflammation | Potent anti-inflammatory effects |

Flurbiprofen's unique biphenyl structure differentiates it from other NSAIDs, contributing to its specific pharmacological profile and interactions within biological systems .

Flurbiprofen exhibits well-documented polymorphism with four distinct crystalline forms that have been characterized through comprehensive solid-state analytical techniques. The polymorphic landscape of flurbiprofen includes three anhydrous forms (Forms I, II, and III) and one hydrated form, each displaying unique physicochemical properties and structural characteristics [1] [2].

Form I represents the most thermodynamically stable polymorph under ambient conditions, characterized by a melting point of 115.5°C and an enthalpy of melting of 29.1(4) kilojoules per mole [1] [2]. This form exhibits distinctive spectroscopic signatures including Raman peaks at 219, 239, 284, 317, 419, 441, 474, 1128, 1295, and 1518 reciprocal centimeters, and Fourier Transform Infrared peaks at 575, 698, 766, 1129, 1324, and 1701 reciprocal centimeters [1] [2]. X-ray diffraction analysis reveals characteristic peaks at 7.1, 10.7, 16.4, 20.4, 23.4, and 29.7 degrees two-theta, and the crystals display a distinctive blade morphology [1] [2].

Form II demonstrates metastable behavior with a monotropic relationship to Form I, exhibiting a melting point of 91.5°C followed by immediate transformation to Form I [1] [2]. The enthalpy of melting for Form II is 28.1(3) kilojoules per mole, with a transition enthalpy of 0.28(3) kilocalories per mole [1] [2]. This form displays needle-shaped crystal morphology and can be reliably produced through crystallization from specific solvents in the presence of polymer heteronuclei [1] [2]. The spectroscopic profile includes Raman peaks at 221, 228, 299, 411, 452, 479, 1137, 1291, and 1515 reciprocal centimeters [1] [2].

Form III was previously considered stable only under specific conditions but has been successfully produced in bulk quantities through polymer-induced heteronucleation techniques [1] [2]. This form exhibits stability at ambient conditions and displays characteristic Raman peaks at 207, 228, 295, 415, 454, 483, 1134, 1294, and 1517 reciprocal centimeters [1] [2]. The crystal structure of Form III has been determined, providing insights into its molecular packing arrangements [1] [2].

A hydrated form with a stoichiometry of 3:2 flurbiprofen to water has been identified, though it demonstrates limited stability in aqueous environments [1] [2]. This hydrate form transforms to Form I when stirred in aqueous solutions saturated with respect to Form I, indicating its thermodynamic instability relative to the anhydrous forms [1] [2].

Thermodynamic Stability of Crystalline Forms

The thermodynamic relationships between flurbiprofen polymorphs have been established through comprehensive thermal analysis and calorimetric studies. The stability hierarchy follows the order Form I > Form II, with a confirmed monotropic relationship between these two forms as determined by the heat-of-transition rule [1] [2].

Thermal Analysis Data reveals distinct melting behaviors for each polymorph. Form I exhibits a single endothermic event at 115.0°C with an onset temperature precision of ±0.2°C and a melting enthalpy of 29.1 ± 0.4 kilojoules per mole [1] [2]. Form II demonstrates a more complex thermal profile with an initial endothermic transition at 91.5°C corresponding to melting and simultaneous crystallization of Form I, followed by the melting of the newly formed Form I at its characteristic temperature [1] [2].

The thermodynamic driving forces for polymorph transformation have been quantified through configurational entropy analysis. Studies of co-amorphous systems containing flurbiprofen have demonstrated that the Gibbs free energy changes (ΔG) decrease with increasing temperature, approaching zero at the melting point [3]. The entropy contributions (ΔS) and thermodynamic activation barriers show significant temperature dependence, with values following the relationship: hydrated systems > anhydrous systems in terms of activation energy requirements [3].

Crystallization kinetics studies have revealed that the crystallization tendency of flurbiprofen-containing systems decreases with water content, attributed to larger entropic barriers and thermodynamic activation energies upon hydration [3]. The crystallization fraction and completion times vary significantly with temperature, with anhydrous systems showing crystallization fractions of 66.0 ± 2.5% compared to 32.6 ± 5.1% for highly hydrated systems [3].

Solubility Parameters and Partition Coefficients

The solubility behavior of flurbiprofen is characterized by its weak acid properties with a dissociation constant (pKa) of 4.05, resulting in pronounced pH-dependent solubility profiles [4]. The intrinsic solubility of the neutral form is extremely low at 18.1 micrograms per milliliter at pH 1.6, increasing dramatically with pH elevation due to ionization [4].

Aqueous Solubility Parameters demonstrate the compound's pH-sensitive dissolution behavior. At physiological pH conditions, solubility increases substantially from 101.1 micrograms per milliliter at pH 4.5 to 3127.1 micrograms per milliliter at pH 6.8 [4]. This behavior follows the Henderson-Hasselbalch equation, with the ionized form showing significantly enhanced aqueous solubility compared to the neutral species [4].

Partition Coefficients have been determined through multiple analytical methods, showing consistent lipophilic character. The octanol-water partition coefficient (log P) has been reported as 3.99 through physiologically-based pharmacokinetic modeling, 3.82 via thin-layer chromatography, and 3.68 ± 0.11 in gel formulation studies [4] [5] [6] [7]. These values confirm flurbiprofen's classification as a lipophilic compound with favorable membrane permeation characteristics.

Micellar Solubilization Studies have provided insights into the compound's interaction with surfactant systems. The micelle-water partition coefficients show distinct values for neutral (log Km:w = 5.36) and ionized (log Km:w = 2.56) forms, indicating preferential solubilization of the neutral species in micellar cores [4] [5]. Semi-equilibrium dialysis studies with cetyltrimethylammonium micelles revealed solubilization constants of 11,200 M⁻¹ for flurbiprofen, significantly higher than comparative non-steroidal anti-inflammatory drugs [8] [5].

Biorelevant Media Solubility studies demonstrate that micelle-mediated solubilization has minimal impact on overall flurbiprofen solubility, which remains primarily pH-dependent rather than surfactant-dependent [4]. The compound's solubility in fasted state simulated intestinal fluids ranges from 1585.4 to 1954.9 micrograms per milliliter, depending on the specific biorelevant medium composition [4].

Hygroscopicity and Particle Morphology Characterization

The hygroscopic properties of flurbiprofen vary significantly depending on the solid form and processing conditions. Pure flurbiprofen demonstrates minimal hygroscopicity, being classified as "hardly hygroscopic" under standard storage conditions [9]. However, formulation into solid dispersions can alter moisture uptake behavior, with certain polymer-based systems showing moisture adsorption up to 2% by weight when equilibrated at 75% relative humidity [9].

Moisture Sorption Behavior studies reveal that hygroscopicity changes are generally reversible for flurbiprofen systems, with no crystallization observed during moisture uptake and release cycles [9]. Co-crystallization with hydrophilic compounds such as nicotinamide can simultaneously improve hygroscopicity alongside other physicochemical properties [10] [11]. The moisture content typically ranges from minimal levels in pure drug to measurable amounts in formulated products, depending on the excipient composition and processing conditions [9].

Particle Morphology Analysis through scanning electron microscopy has revealed distinct morphological characteristics for different flurbiprofen forms and processing conditions. Untreated flurbiprofen typically appears as spherical aggregates with plate-shaped individual crystals [12] [13]. Recrystallization processes can induce morphological changes, with solvent-mediated crystallization producing platy crystal structures [12].

Crystal Habit Modifications have been documented for various flurbiprofen forms. Form I exhibits characteristic blade morphology, while Form II displays needle-shaped crystals that can be selectively crystallized through polymer-induced heteronucleation [1] [2]. Co-crystallization with amino acids such as arginine results in irregular plate-shaped crystals, representing a significant departure from the parent compound's morphology [13].

Spray-Drying Effects on particle morphology demonstrate substantial changes in size and shape characteristics. Spray-dried microparticles show mean particle sizes of 30.11 ± 0.14 micrometers with spherical and corrugated morphologies [14] [15]. The spray-drying process can produce both solid and hollow particles depending on the Peclet number relationship between solvent evaporation rate and solute diffusion rate [14].

Particle Size Distribution studies across various formulation approaches show wide ranges depending on the processing method. Nanosuspension formulations achieve particle sizes in the 665-700 nanometer range, while conventional crystallization produces larger particles with broader size distributions [14] [16]. The particle size significantly influences dissolution behavior, with smaller particles generally exhibiting enhanced dissolution rates due to increased surface area [14].

Purity

Physical Description

XLogP3

Exact Mass

LogP

4.16 (LogP)

3.8

Appearance

Melting Point

110.5 °C

110-111°C

Storage

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (12.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (12.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Flurbiprofen is a derivative of propionic acid, and a phenylalkanoic acid derivative of non-steroidal antiinflammatory drugs (NSAIDs) with analgesic, antiinflammatory and antipyretic effects. Flurbiprofen non-selectively binds to and inhibits cyclooxygenase (COX). This results in a reduction of arachidonic acid conversion into prostaglandins that are involved in the regulation of pain, inflammation and fever. This NSAID also inhibits carbonic anhydrase, thereby reducing the production of hydrogen and bicarbonate ions. Upon ocular administration, flurbiprofen may reduce bicarbonate ion concentrations leading to a decrease in the production of aqueous humor, thereby lowering intraocular pressure.

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AE - Propionic acid derivatives

M01AE09 - Flurbiprofen

M - Musculo-skeletal system

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA19 - Flurbiprofen

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AX - Other throat preparations

R02AX01 - Flurbiprofen

S - Sensory organs

S01 - Ophthalmologicals

S01B - Antiinflammatory agents

S01BC - Antiinflammatory agents, non-steroids

S01BC04 - Flurbiprofen

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic;Irritant

Other CAS

5104-49-4

FDA Medication Guides

Flurbiprofen

TABLET;ORAL

PHARMACIA AND UPJOHN

05/09/2016

Biological Half Life

Use Classification

Pharmaceuticals

Dates

[Evaluation of the application of dexmedetomidine combined with flurbiprofen axetil in extraction of multiple complex teeth under local anesthesia]

Yun Shao, Lu Sheng, Huan He, Hui Liu, Ming QiPMID: 34476450 DOI:

Abstract

To evaluate the safety and efficacy of sedation and analgesia using dexmedetomidine combined with flurbiprofen axetil in multiple complex teeth extraction under local anesthesia.According to the inclusion and exclusion criteria of the study, 40 patients scheduled for multiple complex teeth (4-6) extraction were randomly divided into 2 groups: experimental group (sedation and analgesia using dexmedetomidine combined with flurbiprofen axetil in addition to local anesthesia, n=20) and control group (local anesthesia, n=20). The mean arterial pressure(MAP), heart rate(HR), Ramsay sedation score, VAS pain score of each patient at T0(basis value), T1 (during local anesthesia), T2(during extraction), T3(10 minutes after extraction) and the follow-up results were recorded. SAS 8.0 software was used for statistical analysis.

Compared to T0 and control group at the same time, the experimental group revealed more stable mood and hemodynamic manifestation and better analgesic effect (P<0.05), from T1 to T3, patients in the control group showed increased blood pressure, heart rate, emotional fluctuation, bodily and facial pain(P<0.05). The follow-up results showed 5 and 0 patients taking painkillers in the control and experimental group, respectively(P<0.05).

Sedation and analgesia using dexmedetomidine combined with flurbiprofen axetil in addition to local anesthesia is a safe and effective approach in multiple complex teeth extraction.

Effect of perioperative flurbiprofen axetil on long-term survival of patients with esophageal carcinoma who underwent thoracoscopic esophagectomy: A retrospective study

Yanhu Xie, Di Wang, Chen Gao, Jicheng Hu, Min Zhang, Wei Gao, Shuhua Shu, Xiaoqing ChaiPMID: 34143443 DOI: 10.1002/jso.26553

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) have an anti-inflammatory response, but it remains unclear whether the perioperative use of flurbiprofen axetil can influence postoperative tumor recurrence and survival in esophageal carcinoma. We aimed to explore the effect of perioperative intravenous flurbiprofen axetil on recurrence-free survival (RFS) and overall survival (OS) in patients with esophageal carcinoma who underwent thoracoscopic esophagectomy.This retrospective study included patients who underwent surgery for esophageal carcinoma between December 2009 and May 2015 at the Department of Thoracic Surgery, Anhui Provincial Hospital. Patients were categorized into a non-NSAIDs group (did not receive flurbiprofen axetil), single-dose NSAIDs group (received a single dose of flurbiprofen axetil intravenously), and multiple-dose NSAIDs group (received multiple doses of flurbiprofen).

A total of 847 eligible patients were enrolled. Univariable and multivariable analyses revealed that the intraoperative use of flurbiprofen was associated with long-term RFS (hazard ratio [HR]: 0.56, 95% confidence interval [CI]: 0.42-0.76, p = .001) and prolonged OS (HR: 0.49, 95% CI: 0.38-0.63, p = .001).

Perioperative flurbiprofen axetil therapy may be associated with prolonged RFS and OS in patients with esophageal carcinoma undergoing thoracoscopic esophagectomy.

A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample

Mehmet Emrah Yaman, Alptug Atila, Tugrul Cagri Akman, Mevlut Albayrak, Yucel Kadioglu, Zekai HaliciPMID: 33884406 DOI: 10.1093/chromsci/bmab047

Abstract

For the quantification of flurbiprofen in rat plasma, a simple UPLC-MS/MS method with high sensitivity and short retention time for flurbiprofen was developed and validated using specific parameters. Etodolac was used as internal standard. The transitions (precursor to the product) of flurbiprofen and internal standard were obtained using the electrospray ionization in the negative ion multiple reaction monitoring mode, 243.2 → 199.2, 286.2 → 212.1, respectively. For chromatographic separation, C18 column was used for the stationary phase and gradient elution was used for the mobile phase. This mobile phase consisted of a methanol (A) and a 5 mM ammonium formate solution (B), which varied at a flow rate of 0.4 mL/min. For flurbiprofen, LLOQ was determined as 5 ng/mL. Quantification of flurbiprofen in the rat plasma with a linear calibration curve of 5-5000 ng/mL (r > 0.9991 for plasma) is possible with a retention time of 1.89 min. The total analysis time of the method was 3 min. The proposed method was validated. The intraday and inter-day precision (RSD%) and accuracy (RE%) were within 10% in all cases for flurbiprofen. The stability of flurbiprofen was evaluated under conditions such as short-term, long-term, autosampler and freeze/thaw. After method validation, flurbiprofen was succesfully quantified in real rat plasma samples.Flurbiprofen sodium microparticles and soft pellets for nose-to-brain delivery: Serum and brain levels in rats after nasal insufflation

Laura Tiozzo Fasiolo, Michele Dario Manniello, Sabrina Banella, Laura Napoli, Fabrizio Bortolotti, Eride Quarta, Paolo Colombo, Evangelos Balafas, Nikolaos Kostomitsopoulos, Dimitrios M Rekkas, Georgia Valsami, Paraskevi Papakyriakopoulou, Gaia Colombo, Paola RussoPMID: 34171428 DOI: 10.1016/j.ijpharm.2021.120827

Abstract

Neuroinflammation in Alzheimer's disease (AD) revamped the role of a preventive therapeutic action of non steroidal anti-inflammatory drugs; flurbiprofen could delay AD onset, provided its access to brain is enhanced and systemic exposure limited. Nasal administration could enable direct drug access to central nervous system (CNS) via nose-to-brain transport. Here, we investigated the insufflation, deposition, dissolution, transmucosal permeation, and in vivo transport to rat brain of flurbiprofen from nasal powders combined in an active device. Flurbiprofen sodium spray-dried microparticles as such, or soft pellets obtained by agglomeration of drug microparticles with excipients, were intranasally administered to rats by the pre-metered insufflator device. Blood and brain were collected to measure flurbiprofen levels. Excipient presence in soft pellets lowered the metered drug dose to insufflate. Nevertheless, efficiency of powder delivery by the device, measured as emitted fraction, was superior with soft pellets than microparticles, due to their coarse size. Both nasal powders resulted into rapid flurbiprofen absorption. Absolute bioavailability was 33% and 58% for microparticles and pellets, respectively. Compared to intravenous flurbiprofen, the microparticles were more efficient than soft pellets at enhancing direct drug transport to CNS. Direct Transport Percentage index evidenced that more than 60% of the intranasal dose reached the brain via direct nose-to-brain transport for both powders. Moreover, remarkable drug concentrations were measured in the olfactory bulb after microparticle delivery. Bulb connection with the entorhinal cortex, from where AD initiates, makes flurbiprofen sodium administration as nasal powder worth of further investigation in an animal model of neuroinflammation.Transdermal delivery of flurbiprofen from polyoxypropylene-polyoxyethylene block copolymer stabilized reduced graphene oxide to manage pain in spondylitis: In vitro and in vivo studies

Chaoqun Yang, Tao LiPMID: 34256101 DOI: 10.1016/j.ejps.2021.105929

Abstract

Ankylosing spondylitis is an inflammatory arthritic disease affecting the spine and large joints, causing severe pain. Flurbiprofen is widely used as an oral formulation (tablet dosage form) to control pain in spondylitis; however, owing to its short half-life (3.9 h), need for frequent dosing (four times daily), and abdominal discomfort, patient compliance remains extremely poor. In the present study, a flurbiprofen-loaded reduced graphene oxide transdermal (non-invasive) hydrogel was developed to improve drug permeation and achieve sustained drug release for pain management. Fourier transform infrared spectroscopy, X-ray diffraction, and Raman spectroscopy confirmed the synthesis of polyoxypropylene-polyoxyethylene block copolymer stabilized reduced graphene oxide. Transmission electron microscopy images presented flat, wrinkled nanosheets of reduced graphene oxide. The developed hydrogel showed desirable viscosity, pH, drug content, adhesiveness, hardness, and cohesiveness (texture profile) for transdermal application. The ex vivo permeability studies revealed the ability of the reduced graphene oxide hydrogel to increase drug permeation and release (sustained-release) for up to 72 h owing to strong π-π interactions, as well as π-sigma and π-hydrogen bonds between flurbiprofen and reduced graphene oxide. In the rat model, in vivo pharmacokinetic parameters confirmed the improved relative bioavailability of reduced graphene oxide hydrogel when compared with the control hydrogel (without reduced graphene oxide) and marketed transdermal patch. The analgesic and anti-inflammatory assessments in rat models confirmed the ability of the flurbiprofen-reduced graphene oxide hydrogel to manage pain in various diseases, such as ankylosing spondylitis, to substitute tablets and parenteral injections, compared with the marketed transdermal patch.An investigation on percutaneous permeation of flurbiprofen enantiomers: The role of molecular interaction between drug and skin components

Yang Zhang, Chao Liu, Wenwen Xu, Peng Quan, Zheng Luo, Degong Yang, Liang FangPMID: 33746012 DOI: 10.1016/j.ijpharm.2021.120503

Abstract

This work aimed to investigate skin permeation profiles of chiral flurbiprofen and clarify the molecular mechanism of transdermal permeation difference of enantiomers. The in vitro transdermal permeation of enantiomers through rat skin was studied by diffusion cells. Physicochemical parameters of model chiral drugs were determined. Molecular interaction between chiral flurbiprofen and ceramides of skin was investigated by FTIR,C NMR and molecular docking. The skin permeation mechanism of chiral drugs was characterized by ATR-FTIR, Raman spectra, DSC and molecular dynamic simulation. The results showed that the amount of the permeation and retention amount of (S)-flurbiprofen was 1.5 times over that of (R)-flurbiprofen. And it was proven that the difference was not induced by physicochemical properties but the molecular interaction between drug-skin components. (S)-flurbiprofen was easy to form stronger hydrogen bonding with -CONH group of skin lipids due to its steric configuration, which disturbed lipids arrangement more easily according to the results of ATR-FTIR (Δν

CH

= 1.00 cm

), Raman spectra (ΔI

/I

= 0.32) and the DSC (ΔT

= 11.75 °C). It was demonstrated more obvious effect on the second structure of keratin by ATR-FTIR study (Δ Amide I = 3.60 cm

and Δ Amide II = 3.38 cm

). Better compatibility between (S)-flurbiprofen and lipids was confirmed quantificationally by thermodynamic analysis. In conclusion, the higher interaction between (S)-flurbiprofen and skin components, the higher skin permeation, which contributes to decrease the administration dose and increase the therapeutic effect.

Effects of R-flurbiprofen and the oxygenated metabolites of endocannabinoids in inflammatory pain mice models

Baptiste Buisseret, Owein Guillemot-Legris, Youssef Ben Kouidar, Adrien Paquot, Giulio G Muccioli, Mireille AlhouayekPMID: 33749884 DOI: 10.1096/fj.202002468R

Abstract

Pain is one of the cardinal signs accompanying inflammation. The prostaglandins (PGs), synthetized from arachidonic acid by cyclooxygenase (COX)-2, are major bioactive lipids implicated in inflammation and pain. However, COX-2 is also able to metabolize other lipids, including the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), to give glycerol ester (PG-G) and ethanolamide (PG-EA) derivatives of the PGs. Consequently, COX-2 can be considered as a hub not only controlling PG synthesis, but also PG-G and PG-EA synthesis. As they were more recently characterized, these endocannabinoid metabolites are less studied in nociception compared to PGs. Interestingly R-profens, previously considered as inactive enantiomers of nonsteroidal anti-inflammatory drugs (NSAIDs), are substrate-selective COX inhibitors. Indeed, R-flurbiprofen can selectively block PG-G and PG-EA production, without affecting PG synthesis from COX-2. Therefore, we compared the effect of R-flurbiprofen and S-flurbiprofen in models of inflammatory pain triggered by local administration of lipopolysaccharides (LPS) and carrageenan in mice. Remarkably, the effects of flurbiprofen enantiomers on mechanical hyperalgesia seem to depend on (i) the inflammatory stimuli, (ii) the route of administration, and (iii) the timing of administration. We also assessed the effect of administration of the PG-Gs, PG-EAs, and PGs on LPS-induced mechanical hyperalgesia. Our data support the interest of studying the nonhydrolytic endocannabinoid metabolism in the context of inflammatory pain.Muscle Tissue as a Surrogate for In Vitro Drug Release Testing of Parenteral Depot Microspheres

Jan Kozak, Miloslava Rabiskova, Alf LamprechtPMID: 33782794 DOI: 10.1208/s12249-021-01965-4

Abstract

Despite the importance of drug release testing of parenteral depot formulations, the current in vitro methods still require ameliorations in biorelevance. We have investigated here the use of muscle tissue components to better mimic the intramuscular administration. For convenient handling, muscle tissue was used in form of a freeze-dried powder, and a reproducible process of incorporation of tested microspheres to an assembly of muscle tissue of standardized dimensions was successfully developed. Microspheres were prepared from various grades of poly(lactic-co-glycolic acid) (PLGA) or ethyl cellulose, entrapping flurbiprofen, lidocaine, or risperidone. The deposition of microspheres in the muscle tissue or addition of only isolated lipids into the medium accelerated the release rate of all model drugs from microspheres prepared from ester-terminated PLGA grades and ethyl cellulose, however, not from the acid-terminated PLGA grades. The addition of lipids into the release medium increased the solubility of all model drugs; nonetheless, also interactions of the lipids with the polymer matrix (ad- and absorption) might be responsible for the faster drug release. As the in vivo drug release from implants is also often faster than in simple buffers in vitro, these findings suggest that interactions with the tissue lipids may play an important role in these still unexplained observations.Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue

Stefan Saretz, Gabriele Basset, Liridona Useini, Markus Laube, Jens Pietzsch, Dijana Drača, Danijela Maksimović-Ivanić, Johannes Trambauer, Harald Steiner, Evamarie Hey-HawkinsPMID: 34064783 DOI: 10.3390/molecules26102843

Abstract

All over the world, societies are facing rapidly aging populations combined with a growing number of patients suffering from Alzheimer's disease (AD). One focus in pharmaceutical research to address this issue is on the reduction of the longer amyloid-β (Aβ) fragments in the brain by modulation of γ-secretase, a membrane-bound protease.-Flurbiprofen (tarenflurbil) was studied in this regard but failed to show significant improvement in AD patients in a phase 3 clinical trial. This was mainly attributed to its low ability to cross the blood-brain barrier (BBB). Here, we present the synthesis and in vitro evaluation of a racemic

-carborane analogue of flurbiprofen. By introducing the carborane moiety, the hydrophobicity could be shifted into a more favourable range for the penetration of the blood-brain barrier, evident by a logD

value of 2.0. Furthermore, our analogue retained γ-secretase modulator activity in comparison to racemic flurbiprofen in a cell-based assay. These findings demonstrate the potential of carboranes as phenyl mimetics also in AD research.

Design, synthesis and

Alessandro Deplano, Jessica Karlsson, Federica Moraca, Mona Svensson, Claudia Cristiano, Carmine Marco Morgillo, Christopher J Fowler, Roberto Russo, Bruno Catalanotti, Valentina OnnisPMID: 33896320 DOI: 10.1080/14756366.2021.1875459

Abstract

Compounds combining dual inhibitory action against FAAH and cyclooxygenase (COX) may be potentially useful analgesics. Here, we describe a novel flurbiprofen analogue, N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (). The compound is a competitive, reversible inhibitor of FAAH with a K

value of 13 nM and which inhibits COX activity in a substrate-selective manner. Molecular modelling suggested that

optimally fits a hydrophobic pocket in the ACB region of FAAH, and binds to COX-2 similarly to flurbiprofen.

studies indicated that at a dose of 10 mg/kg,

was active in models of prolonged (formalin) and neuropathic (chronic constriction injury) pain and reduced the spinal expression of iNOS, COX-2, and NFκB in the neuropathic model. Thus, the present study identifies

as a dual-action FAAH/substrate-selective COX inhibitor with anti-inflammatory and analgesic activity in animal pain models. These findings underscore the potential usefulness of such dual-action compounds.